molecular formula C10H7NOS B13952839 6H-pyrano[3,2-f][1,3]benzothiazole CAS No. 42430-00-2

6H-pyrano[3,2-f][1,3]benzothiazole

Cat. No.: B13952839
CAS No.: 42430-00-2
M. Wt: 189.24 g/mol
InChI Key: FEVPAIXNEWPCTJ-UHFFFAOYSA-N
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Description

6H-pyrano[3,2-f][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a pyran ring and a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-pyrano[3,2-f][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes under acidic conditions. This reaction forms the benzothiazole ring, which is then fused with a pyran ring through additional cyclization reactions . Various catalysts, such as samarium triflate, can be used to facilitate these reactions under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6H-pyrano[3,2-f][1,3]benzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles and pyrano derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6H-pyrano[3,2-f][1,3]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-pyrano[3,2-f][1,3]benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways . These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects .

Properties

CAS No.

42430-00-2

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

6H-pyrano[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-4-8-10(13-6-11-8)5-9(7)12-3-1/h1-2,4-6H,3H2

InChI Key

FEVPAIXNEWPCTJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=C(C=C2O1)SC=N3

Origin of Product

United States

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